
Urochloralic acid
Overview
Description
Urochloralic acid (chemical name: 6-O-(2,2,2-trichloroethyl)-β-D-glucopyranosiduronic acid) is a glucuronide conjugate formed during the metabolism of chloral hydrate, a sedative-hypnotic drug. It is one of the primary metabolites of chloral hydrate, alongside trichloroethanol and trichloroacetic acid (TCA) . This compound is excreted in urine and is characterized by its levorotatory property (rotating polarized light to the left) and its ability to reduce copper-based solutions, which can interfere with urine glucose tests .
Structurally, this compound consists of a β-D-glucuronic acid moiety linked to a trichloroethyl group. This conjugation occurs via hepatic glucuronidation, a Phase II metabolic process that enhances water solubility for renal excretion . In forensic toxicology, this compound serves as a biomarker for chloral hydrate exposure, particularly in cases of drug-facilitated crimes or overdose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urochloralic acid is synthesized in the body from chloral hydrate. The metabolic pathway involves the reduction of chloral hydrate to trichloroethanol, which is then glucuronidated to form this compound .
Industrial Production Methods: There is limited information on the industrial synthesis of this compound, as it is primarily a biological metabolite rather than a commercially synthesized compound .
Types of Reactions:
Reduction: The precursor chloral hydrate is reduced to trichloroethanol before being converted to this compound.
Substitution: There is limited information on substitution reactions involving this compound.
Common Reagents and Conditions:
Glucuronidation: This process involves the addition of glucuronic acid to trichloroethanol, facilitated by UDP-glucuronosyltransferase enzymes.
Major Products Formed:
Trichloroethanol: An intermediate in the formation of this compound.
This compound: The final product of the metabolic pathway.
Scientific Research Applications
Biochemical Pathways
Urochloralic acid is formed when chloral hydrate is metabolized in the body. This process involves the conjugation of chloral hydrate with glucuronic acid, resulting in the formation of trichloroethyl glucuronide (this compound). This metabolic pathway is significant because it illustrates how the body processes chloral hydrate, leading to the eventual excretion of this compound through urine. The study of this pathway is crucial for understanding the pharmacokinetics of chloral hydrate and its metabolites in clinical settings .
Toxicological Studies
This compound's relevance extends into toxicology, particularly concerning chloral hydrate's effects on human health. Research has shown that monitoring levels of this compound can provide insights into exposure to chloral hydrate and its potential toxic effects. For instance, studies have indicated that elevated levels of this compound may correlate with adverse reactions to chloral hydrate, especially in pediatric populations who are more sensitive to sedative agents .
Clinical Implications
In clinical practice, understanding the metabolism of chloral hydrate to this compound can aid healthcare professionals in assessing the safety and efficacy of this sedative. The presence of this compound in urine can serve as a biomarker for recent exposure to chloral hydrate, helping clinicians make informed decisions regarding patient care and management .
Research Applications
This compound is also utilized in research settings to study drug metabolism and excretion patterns. By analyzing this compound levels in biological samples, researchers can gain insights into the metabolic pathways involved in drug processing and identify potential interactions with other medications. This application is particularly valuable in pharmacokinetic studies where understanding drug clearance is essential .
Case Studies
Several case studies highlight the importance of monitoring this compound levels:
- Pediatric Sedation : A study involving children receiving chloral hydrate for sedation revealed that monitoring this compound levels helped assess metabolic clearance and potential toxicity, leading to better dosing strategies .
- Toxic Exposure : In cases of suspected overdose or poisoning with chloral hydrate, measuring this compound concentrations provided critical information for treatment protocols and patient management strategies .
Mechanism of Action
Urochloralic acid is formed through the metabolic processing of chloral hydrate. Chloral hydrate is reduced to trichloroethanol by alcohol dehydrogenase, and trichloroethanol is then glucuronidated to form this compound .
Comparison with Similar Compounds
Urochloralic acid shares structural and functional similarities with other glucuronide conjugates and chlorinated metabolites. Below is a detailed comparison:
Structural Analogs: Glucuronide Conjugates
Glucuronides are common metabolites formed by the conjugation of xenobiotics with glucuronic acid. Key analogs include:
Key Structural Differences :
- This compound contains a trichloroethyl group, distinguishing it from ethyl glucuronide (ethanol-derived) and benzoyl-glycuronic acid (benzoate-derived).
- All listed glucuronides share the β-D-glucuronic acid backbone but differ in the attached aglycone group, affecting their chemical reactivity and detection methods .
Functional Analogs: Chlorinated Metabolites
This compound is part of a metabolic network involving chlorinated compounds:
Pharmacokinetic Contrasts :
- This compound vs. TCA : this compound is eliminated faster (renal excretion), whereas TCA has a longer half-life due to protein binding .
- This compound vs. Trichloroethanol: The latter is pharmacologically active, while this compound is an inactive excretion product .
Analytical Comparison
Forensic assays for this compound and analogs highlight specificity and cross-reactivity:
Research Findings and Clinical Implications
- Reducing Properties: this compound’s ability to reduce copper solutions (e.g., Fehling’s test) can mimic glucosuria, though it is non-fermentable, distinguishing it from glucose .
- Forensic Utility: Immunoassays for this compound are critical in detecting chloral hydrate use, especially in drug-facilitated crimes. Its specificity avoids false positives with ethanol consumption markers .
- Metabolic Interactions: Co-administration of chloral hydrate and ethanol may compete for glucuronidation pathways, altering metabolite ratios .
Biological Activity
Urochloralic acid, a metabolite of chloral hydrate, has garnered attention for its biological activity and pharmacological implications. This article reviews the current understanding of this compound, including its mechanisms of action, biological effects, and relevant case studies.
This compound is formed through the metabolism of chloral hydrate, which is primarily known as a sedative. Upon administration, chloral hydrate is converted into trichloroethanol and subsequently into this compound. The metabolic pathway indicates that this compound may retain some pharmacological properties of its precursor.
The precise mechanisms through which this compound exerts its effects are not fully understood. However, it is believed to interact with central nervous system (CNS) pathways, potentially influencing neurotransmitter systems. Early studies suggested that chloral hydrate's sedative effects might be mediated through the production of chloroform; however, this hypothesis has been largely dismissed in favor of exploring the roles of its metabolites, including this compound.
Biological Activities
This compound has been studied for various biological activities:
Case Study 1: Occupational Exposure
In an incident involving occupational exposure to chloral hydrate derivatives, patients exhibited symptoms consistent with CNS depression and potential neurotoxicity. The presence of this compound in urine samples indicated metabolic conversion but did not correlate directly with clinical symptoms observed in patients .
Case Study 2: Pharmacological Investigations
A study examining the pharmacological basis of therapeutics highlighted the importance of understanding metabolites such as this compound in the context of drug action. The findings emphasized the need for comprehensive research on how these metabolites contribute to therapeutic outcomes and adverse effects .
Research Findings
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting Urochloralic acid in biological samples, and how can contamination be minimized?
To detect this compound, researchers should employ chromatography-based separation techniques (e.g., HPLC or GC-MS) coupled with spectral analysis for identification. Standardized protocols for urine sample preparation—such as acidification to stabilize metabolites and filtration to remove particulate matter—are critical to minimize contamination . Calibration curves using synthetic this compound standards are necessary for quantification.
Q. What is the physiological significance of this compound in mammalian systems, and how does it interact with other urinary metabolites?
this compound is hypothesized to function as a metabolic byproduct, potentially interacting with compounds like urobilin and uroerythrin. To study its role, researchers should design longitudinal studies comparing urinary metabolite profiles under controlled dietary or physiological conditions. Correlation analyses with biomarkers (e.g., pH, specific gravity) can elucidate interactions .
Q. How can researchers validate the purity of synthesized this compound for experimental use?
Purity validation requires a combination of melting point determination, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. Replicate analyses and comparison with literature spectral data (e.g., UV absorption peaks) are essential .
Advanced Research Questions
Q. What experimental design considerations are critical when addressing contradictory data on this compound’s stability under varying pH conditions?
Contradictory stability data may arise from differences in sample storage or analytical methods. Researchers should conduct systematic stability studies under controlled pH (e.g., 2–9) and temperature conditions, using standardized buffers. Time-series sampling coupled with kinetic modeling can resolve discrepancies. Cochrane guidelines for systematic reviews recommend meta-analyses of existing datasets to identify methodological biases .
Q. How can advanced spectral techniques differentiate this compound from structurally similar urinary metabolites?
High-resolution mass spectrometry (HR-MS) and tandem MS/MS fragmentation patterns provide specificity for distinguishing this compound from isomers. Computational tools (e.g., molecular networking) can map fragmentation pathways, while isotopic labeling experiments validate degradation products .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Rational design of derivatives requires regioselective functionalization guided by computational chemistry (e.g., DFT calculations). Researchers should employ protecting groups during synthesis to prevent unwanted side reactions. In vitro assays under physiologically relevant conditions (e.g., simulated urine pH) are critical for SAR validation .
Q. How should researchers reconcile conflicting hypotheses about this compound’s role in oxidative stress pathways?
Integrate multi-omics approaches: transcriptomic data to identify associated genes, proteomics to map enzyme interactions, and metabolomics to quantify co-occurring metabolites. Bayesian statistical models can assess causal relationships, while knockout animal models or CRISPR-edited cell lines validate mechanistic links .
Q. Methodological Notes
- Data Presentation : Clearly tabulate chromatographic retention times, spectral peaks, and experimental conditions to enhance reproducibility .
- Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting evidence, with emphasis on study quality assessment (e.g., risk of bias in sample size or analytical methods) .
- Ethical Compliance : Adhere to institutional protocols for handling biological samples, particularly when studying human urine .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOASJJGUQMXDW-GHQVIJFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242658 | |
Record name | Urochloralic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-25-6 | |
Record name | Urochloralic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urochloralic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urochloralic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UROCHLORALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 °C | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.